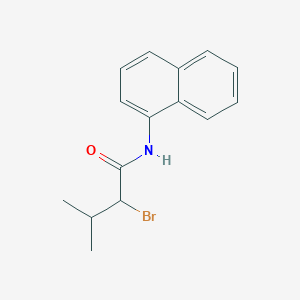
N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide, also known as FITC, is a fluorinated derivative of 1H-indole-3-carboxamide, an aromatic heterocyclic molecule. FITC is a versatile reagent used in a variety of scientific research applications, including molecular biology, biochemistry, and pharmacology. FITC is a highly fluorescent compound, which makes it an ideal tool for a variety of biological studies. In addition, FITC is relatively stable and has a low toxicity profile, making it suitable for use in laboratory experiments.
Applications De Recherche Scientifique
N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide has been widely used in a variety of scientific research applications. It has been used in immunoassays, as a marker for proteins and nucleic acids, and as a fluorescent probe for DNA sequencing. In addition, N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide has been used to study the structure and function of proteins, and to detect and quantify proteins and other biomolecules. N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide has also been used to study the structure and function of cell membranes, and to study the interaction between proteins and other molecules.
Mécanisme D'action
N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide is a highly fluorescent compound, and it is this property that makes it useful for a variety of biological studies. When N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide is excited by light, it emits light of a longer wavelength, which can be detected by a fluorescence microscope. This allows researchers to visualize the location and concentration of N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide-labeled molecules in a sample. The fluorescence emitted by N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide can also be used to detect and quantify proteins and other molecules.
Biochemical and Physiological Effects
N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide is a relatively non-toxic compound, and it has been used in a variety of laboratory experiments. It has been used to study the structure and function of proteins and to detect and quantify proteins and other biomolecules. In addition, N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide has been used to study the interaction between proteins and other molecules, and to study the structure and function of cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide in laboratory experiments is its high fluorescence intensity, which makes it an ideal tool for a variety of biological studies. In addition, N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide is relatively stable and has a low toxicity profile, making it suitable for use in laboratory experiments. However, N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide is not suitable for use in some applications due to its relatively low solubility in aqueous solutions.
Orientations Futures
The use of N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide in scientific research is expected to continue to expand in the coming years. Potential future applications of N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide include its use in targeted drug delivery, as a biomarker for disease diagnosis, and as a tool for monitoring the activity of enzymes and other proteins. In addition, N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide is expected to be used in the development of new imaging techniques, such as fluorescence-based imaging. N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide could also be used in the development of new biosensors and biosensors-based assays. Finally, N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide could be used in the development of new fluorescent probes for the study of biological processes.
Méthodes De Synthèse
N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide can be synthesized by reacting 1H-indole-3-carboxamide with 4-fluoro-1,3-benzothiazol-2-yl chloride in an aqueous solution. The reaction is typically carried out in the presence of a base such as sodium hydroxide, and the product is then purified by column chromatography.
Propriétés
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3OS/c17-11-5-3-7-13-14(11)19-16(22-13)20-15(21)10-8-18-12-6-2-1-4-9(10)12/h1-8,18H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZIJYKXNSOOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-1H-indole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6577852.png)
![N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B6577853.png)




![N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B6577887.png)
![N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6577893.png)
![N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B6577896.png)
![ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6577897.png)

![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6577906.png)

![2,4-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B6577915.png)